3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide

Description

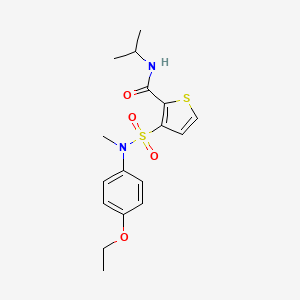

The compound 3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a sulfamoyl group substituted with a 4-ethoxyphenyl and methyl moiety, as well as an N-isopropyl carboxamide substituent. The ethoxyphenyl group in this compound distinguishes it from related chlorophenyl- or methylphenyl-substituted analogs, suggesting differences in electronic effects, solubility, and intermolecular interactions .

Properties

IUPAC Name |

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-propan-2-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S2/c1-5-23-14-8-6-13(7-9-14)19(4)25(21,22)15-10-11-24-16(15)17(20)18-12(2)3/h6-12H,5H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBJAPGNDQYSBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the carboxamide group: This step involves the reaction of the thiophene derivative with isopropylamine to form the carboxamide.

Attachment of the sulfonamide group: The final step involves the reaction of the intermediate with 4-ethoxyphenylsulfonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide (CAS 1112440-28-4)

- Substituents :

- Sulfamoyl group: Methyl and 4-methylphenyl.

- Carboxamide group: 4-Chlorophenyl.

- Key Differences :

- The 4-methylphenyl and chlorophenyl substituents introduce electron-donating (methyl) and electron-withdrawing (chloro) effects, respectively. This contrasts with the ethoxyphenyl group in the target compound, which is electron-donating due to the ethoxy (-OCH₂CH₃) moiety.

- Chlorine substituents may enhance electronegativity and polar interactions, whereas ethoxy groups could improve solubility in hydrophobic environments .

N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (CAS 251097-10-6)

- Substituents :

- Sulfonyl group: 4-Chlorobenzyl.

- Carboxamide group: 4-Chlorophenyl.

- Key Differences: The sulfonyl (SO₂) group differs from the sulfamoyl (NSO₂) in the target compound, altering hydrogen-bonding capabilities and metabolic stability.

N-[(2S)-3-(4-Ethoxyphenyl)-...]benzamide Derivatives

- Substituents : Ethoxyphenyl groups in benzamide frameworks.

- Relevance : Ethoxyphenyl moieties are associated with enhanced metabolic stability and moderate logP values, suggesting similar benefits in the target compound’s pharmacokinetic profile .

Physicochemical Properties and Stability

Table 1: Comparative Analysis of Key Properties

- Crystal Packing and Stability :

- Sulfamoyl groups participate in intramolecular N–H···O and intermolecular C–H···O hydrogen bonds, as seen in N-(2-(N-methylsulfamoyl)phenyl)formamide . The target compound’s sulfamoyl group likely forms similar interactions, enhancing crystallinity and thermal stability.

- Ethoxyphenyl’s oxygen may engage in π-stacking with aromatic rings, a feature observed in related sulfamoyl crystals .

Biological Activity

3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for further development in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H20N2O3S

- Molecular Weight : 320.41 g/mol

This compound features a thiophene ring, which is known for its role in various biological activities, and a sulfonamide group that often exhibits antibacterial properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups often display antimicrobial properties. The presence of the ethoxyphenyl moiety may enhance this activity by improving solubility and bioavailability.

2. Antiproliferative Effects

Studies have shown that similar compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with a thiophene backbone have been reported to inhibit cell proliferation in HeLa and A549 cell lines.

The mechanisms through which this compound exerts its effects may involve:

- Inhibition of Cell Cycle Progression : Similar compounds have been reported to interfere with the cell cycle, particularly in cancer cells.

- Oxidative Stress Modulation : Compounds with thiophene rings can influence oxidative stress pathways, potentially leading to apoptosis in tumor cells.

Case Studies and Research Findings

A notable study focused on the effects of related compounds on breast cancer cells (MCF-7). The research utilized metabolomic and transcriptomic analyses to understand how these compounds alter cellular pathways associated with proliferation and survival.

Key Findings:

- Exposure to xenobiotic mixtures containing similar structures resulted in significant changes in gene expression related to cell cycle regulation and oxidative stress responses.

- Pathways affected included those related to genotoxicity and cellular proliferation, indicating potential therapeutic targets for further investigation.

Q & A

Basic: What are the optimal synthetic routes for 3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide?

Answer:

The synthesis involves multi-step reactions, typically starting with the activation of the thiophene-2-carboxylic acid derivative. Key steps include:

- Sulfamoylation : Introduce the N-methylsulfamoyl group via reaction with methylsulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 12–24 hours) .

- Amidation : Couple the activated intermediate (e.g., acyl chloride) with 4-ethoxyaniline using coupling agents like EDCI/HOBt in DMF at room temperature .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity.

Table 1: Reaction Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfamoylation | Methylsulfamoyl chloride, DCM, 0°C | 65–70 | 90% |

| Amidation | EDCI/HOBt, DMF, RT | 75–80 | 95% |

Basic: What spectroscopic methods confirm the structural integrity of this compound?

Answer:

Standard characterization involves:

- NMR : H and C NMR to verify substituents (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, thiophene carbons at δ 120–140 ppm) .

- IR : Confirm sulfonamide (S=O stretch at 1150–1300 cm) and carboxamide (C=O at 1650–1700 cm) .

- X-ray crystallography : Resolve spatial arrangement (e.g., dihedral angles between thiophene and phenyl rings) for unambiguous confirmation .

Basic: How is the compound screened for initial biological activity?

Answer:

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) and anticancer potential using MTT assays (IC in HepG2 or MCF-7 cells) .

- Targeted screens : Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) at 10–100 µM concentrations .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Modify substituents : Vary ethoxyphenyl (e.g., replace with fluorophenyl) or sulfamoyl groups (e.g., N-ethyl instead of N-methyl) to assess activity changes .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .

Table 2: SAR Data Example

| Derivative | Substituent | IC (COX-2, µM) | LogP |

|---|---|---|---|

| Parent | 4-Ethoxyphenyl | 12.5 | 3.2 |

| Derivative 1 | 4-Fluorophenyl | 8.7 | 3.5 |

Advanced: How to resolve discrepancies in reported biological activity data?

Answer:

- Validate assays : Replicate studies under standardized conditions (e.g., cell line authentication, ATP-based viability assays instead of MTT) .

- Control variables : Test solubility (DMSO concentration ≤1%) and stability (HPLC monitoring over 24 hours) to rule out artifacts .

Advanced: What computational approaches predict pharmacokinetics and toxicity?

Answer:

- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (Caco-2), CYP450 inhibition, and Ames test outcomes .

- Molecular dynamics : Simulate binding stability (100 ns trajectories in GROMACS) to assess target selectivity .

Advanced: How to investigate environmental fate and ecotoxicity?

Answer:

- Degradation studies : Monitor hydrolysis (pH 7.4 buffer, 37°C) and photolysis (UV light, 254 nm) .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC) and algal growth inhibition assays .

Advanced: What strategies address low bioavailability in preclinical models?

Answer:

- Prodrug design : Introduce ester moieties at the carboxamide group to enhance solubility .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (particle size <200 nm, PDI <0.2) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.